molecular formula C13H17NO2 B2547160 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one CAS No. 124932-17-8

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one

Cat. No.: B2547160
CAS No.: 124932-17-8
M. Wt: 219.284
InChI Key: DQAMUVCRKGSGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable phenylethanone derivative under controlled conditions. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione: A compound with similar structural features but different functional groups.

    Pyrrolidin-2-ones: Compounds with a pyrrolidine ring and a carbonyl group, often used in similar applications.

Uniqueness

Its hydroxymethyl and phenylethanone moieties provide versatility in chemical transformations and biological interactions .

Properties

IUPAC Name

1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-12-7-4-8-14(12)13(16)9-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAMUVCRKGSGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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